molecular formula C23H30O5 B4950158 2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene

Cat. No.: B4950158
M. Wt: 386.5 g/mol
InChI Key: YTTNNMKQUBTPNE-VMPITWQZSA-N
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Description

2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound with a unique structure that includes multiple ether linkages and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, including the formation of ether linkages and the introduction of the propenyl group. The general synthetic route may involve the following steps:

    Formation of Ether Linkages: The initial step involves the reaction of phenol derivatives with ethylene oxide or its derivatives to form the ether linkages. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Introduction of Propenyl Group: The propenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce the propenyl group to a propyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiolates can replace the ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), Sodium thiolate (NaSR)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Propyl derivatives

    Substitution: Halide or thiolate substituted products

Scientific Research Applications

2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.

    Enzyme Inhibition: It may inhibit certain enzymes, thereby modulating biochemical pathways and cellular functions.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-methoxy-: A simpler compound with a single ether linkage and a hydroxyl group.

    Dipropylene glycol monomethyl ether: Contains multiple ether linkages similar to the target compound but lacks the propenyl group.

Uniqueness

2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its complex structure, which includes multiple ether linkages and a propenyl group. This structural complexity imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-methoxy-1-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-5-8-19-11-12-21(23(17-19)24-4)27-16-14-25-13-15-26-20-9-6-7-10-22(20)28-18(2)3/h5-12,17-18H,13-16H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTNNMKQUBTPNE-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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